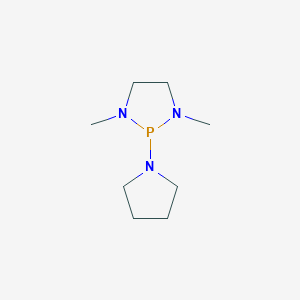
1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine
Vue d'ensemble
Description
1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine is a heterocyclic compound with a unique structure. It belongs to the class of imidazole-containing compounds . Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. In this specific compound, one of the nitrogen atoms bears a hydrogen atom, resembling a pyrrole-type nitrogen. The synthesis and therapeutic potential of imidazole derivatives have garnered significant interest due to their diverse chemical and biological properties .
Synthesis Analysis
The synthetic routes for 1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine involve the assembly of imidazole and phosphorus-containing moieties. Various methods exist, including cyclization reactions, condensation, and functional group transformations. Researchers have explored different synthetic pathways to access this compound, aiming for high yields and efficiency .
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine consists of a central imidazole ring fused with a phosphorus-containing ring. The presence of the pyrrolidine group enhances its stability and reactivity. Detailed X-ray crystallography studies reveal the precise bond angles, distances, and overall geometry of this compound .
Chemical Reactions Analysis
1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine participates in various chemical reactions. It can undergo nucleophilic substitutions, ring-opening reactions, and coordination with transition metals. These reactions are crucial for designing novel derivatives with tailored properties for specific applications .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Catalytic Applications
1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine has been utilized in catalytic applications. For instance, Gavrilov et al. (2010) reported its use in palladium-catalyzed asymmetric amination and alkylation reactions, achieving high enantioselectivity. This indicates its potential as a ligand in asymmetric synthesis (Gavrilov et al., 2010). Additionally, Firsin et al. (2021) demonstrated its application in Pd-catalyzed allylic substitution, highlighting its versatility in different catalytic processes (Firsin et al., 2021).
Structural and Reactivity Studies
Research by Hutton et al. (1986) explored the structure and reactivity of 1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine derivatives. Their findings on solvolytic behavior and crystal structure provide insights into the chemical properties and potential applications of these compounds (Hutton et al., 1986).
Novel Condensing Reagents
Oka et al. (2006) reported the synthesis of a novel phosphonium-type condensing reagent based on 1,3-dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine. This reagent showed enhanced activity in condensation reactions, suggesting its potential in organic synthesis (Oka et al., 2006).
Applications in Asymmetric Metal Complex Catalysis
Gavrilov et al. (2018) synthesized diastereomeric P*,P*-bisdiamidophosphite ligands from 1,3,2-diazaphospholidine series, demonstrating their application in palladium- and rhodium-catalyzed asymmetric transformations. This research opens avenues for their use in enantioselective catalysis (Gavrilov et al., 2018).
Propriétés
IUPAC Name |
1,3-dimethyl-2-pyrrolidin-1-yl-1,3,2-diazaphospholidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N3P/c1-9-7-8-10(2)12(9)11-5-3-4-6-11/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMNIJOYSZWUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(P1N2CCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296442 | |
| Record name | 1,3-dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine | |
CAS RN |
7137-84-0 | |
| Record name | NSC109352 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



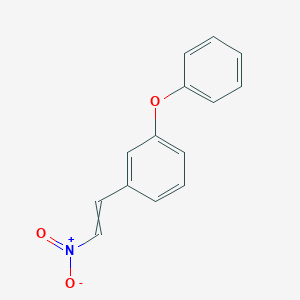
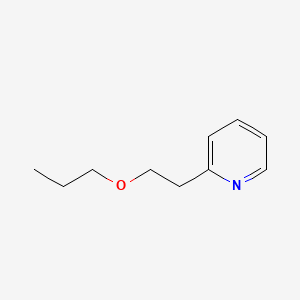

![S-[(Diethoxyphosphoryl)methyl] ethanethioate](/img/structure/B3056350.png)
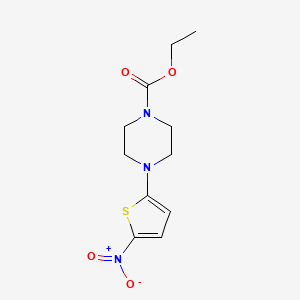
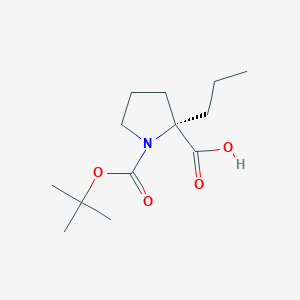
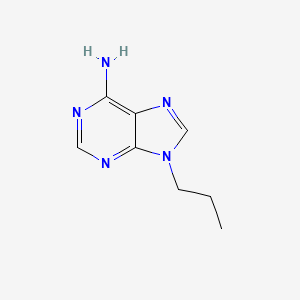
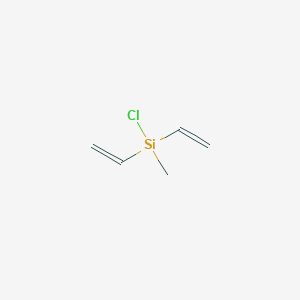

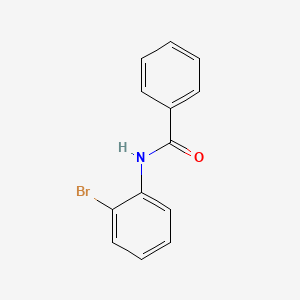

![Glycine, N-[(4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3056366.png)
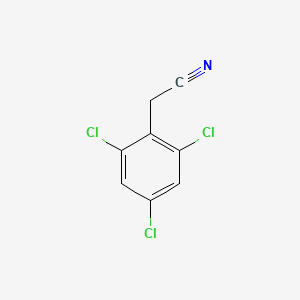
![9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]-](/img/structure/B3056368.png)